REACTION_CXSMILES
|
O.[CH:2](=[O:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH2:10](O)[CH2:11][OH:12]>O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C1C=CC=CC=1>[C:3]1([CH:2]2[O:12][CH2:11][CH2:10][O:9]2)[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
29.3 g
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
0.09 g
|
Type
|
catalyst
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 500-mL three-necked flask equipped with a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
the contents were refluxed for 21 h
|
Duration
|
21 h
|
Type
|
CUSTOM
|
Details
|
The resultant reaction solution
|
Type
|
TEMPERATURE
|
Details
|
for cooling
|
Type
|
WASH
|
Details
|
washed with 50 mL of a saturated aqueous solution of sodium hydrogen carbonate and 50 mL of water
|
Type
|
CONCENTRATION
|
Details
|
After vacuum-concentrating the organic phase
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1OCCO1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.3 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |